5-Bromo-4-methoxypyridine-3-sulfonamide
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Overview
Description
5-Bromo-4-methoxypyridine-3-sulfonamide is an organic compound with the molecular formula C6H7BrN2O3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methoxy, and sulfonamide groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxypyridine-3-sulfonamide typically involves the bromination of 4-methoxypyridine followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The sulfonamide group is introduced using sulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Scientific Research Applications
5-Bromo-4-methoxypyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and in cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine-3-sulfonamide
- 4-Methoxypyridine-3-sulfonamide
- 5-Bromo-4-methylpyridine-3-sulfonamide
Uniqueness
5-Bromo-4-methoxypyridine-3-sulfonamide is unique due to the combination of bromine, methoxy, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .
Properties
Molecular Formula |
C6H7BrN2O3S |
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Molecular Weight |
267.10 g/mol |
IUPAC Name |
5-bromo-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7BrN2O3S/c1-12-6-4(7)2-9-3-5(6)13(8,10)11/h2-3H,1H3,(H2,8,10,11) |
InChI Key |
GVLFZIQSIGBMGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
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